molecular formula C10H14O B1293632 tert-Butoxybenzene CAS No. 6669-13-2

tert-Butoxybenzene

Cat. No. B1293632
Key on ui cas rn: 6669-13-2
M. Wt: 150.22 g/mol
InChI Key: PNKZBZPLRKCVLI-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

A typical procedure is given for the reaction of Entry 1 in Table 1. A 4 mL vial was charged with bromobenzene (63 mg, 0.40, mmol), Pd(dba)2 (11.5 mg, 0.02 mmol), Ph5FcP(t-BU)2 (14.2 mg, 0.02 mmol) and sodium t-butoxide (47 mg, 0.48 mmol). Anhydrous toluene (2 mL) was added, and the vial was sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at room temperature for 23 h. The reaction solution was then adsorbed onto silica gel, and the product was isolated by eluting with ethyl acetate/hexanes (0 to 10% gradient) to give 58 mg (97%) of t-butoxybenzene.
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
11.5 mg
Type
catalyst
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]([CH3:12])([O-:11])[CH3:10].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1>[C:9]([O:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:12])([CH3:10])[CH3:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
63 mg
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
47 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
11.5 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A typical procedure is given for the reaction of Entry 1 in Table 1
CUSTOM
Type
CUSTOM
Details
the vial was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the drybox
CUSTOM
Type
CUSTOM
Details
the product was isolated
WASH
Type
WASH
Details
by eluting with ethyl acetate/hexanes (0 to 10% gradient)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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